Ethyl methyl sulfone
Description
Overview of Sulfone Class Compounds in Chemical Sciences
Sulfones are a class of organosulfur compounds characterized by a sulfonyl functional group, which consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. ontosight.aiacdlabs.com The general structure is represented as R-S(=O)₂-R', where R and R' are organic groups. innovareacademics.in This sulfonyl group imparts a unique set of properties to the molecules, making them valuable in various scientific and industrial fields. researchgate.net
Sulfone-containing compounds are recognized for their high thermal stability. tuntunplastic.comresearchgate.net Sulfone polymers, a prominent category within this class, are high-performance thermoplastics known for their strength, toughness, and hydrolytic stability, allowing them to withstand a wide range of temperatures, from -40°C to 204°C. tuntunplastic.com Their inherent flame retardancy and low smoke emission are also critical properties. tuntunplastic.com The stability of sulfones is also evident in their resistance to heat, oxidation, and chemical reactions. nbinno.com
The applications of sulfones are diverse. They serve as key intermediates in the synthesis of a wide array of biologically and chemically active molecules. innovareacademics.in In the pharmaceutical and agrochemical sectors, the sulfone moiety is a structural component in various drugs and pesticides. researchgate.netnbinno.com Furthermore, their properties make them suitable for use as solvents and in the creation of advanced polymers. innovareacademics.in
Significance of Ethyl Methyl Sulfone in Contemporary Research
This compound (EMS), also known as methylsulfonylethane tcichemicals.comspectrumchemical.com, has emerged as a compound of considerable interest, particularly in the field of energy storage. A significant body of contemporary research is focused on its potential as a component in electrolytes for next-generation batteries, such as lithium-ion (Li-ion) and magnesium batteries. smolecule.com
Sulfone-based electrolytes are considered promising for high-voltage cathode materials due to their superior oxidative stability compared to conventional organic carbonate-based electrolytes. researchgate.netrepec.orgmdpi.com EMS, in particular, is noted for its high flash point and favorable environmental profile, which could enhance battery safety. mdpi.com Research has shown that using EMS as a co-solvent in ether-based electrolytes can eliminate macroscopically observable morphological instabilities of the lithium metal anode, a critical challenge in developing long-lasting lithium metal batteries. osti.govmit.edu
Historical Context of this compound Studies
The study of this compound can be traced back to early thermochemical research on the sulfone class of compounds. Foundational studies in the mid-20th century focused on determining the fundamental physical properties of various sulfones, including EMS. For instance, research published in 1961 by Busfield, Ivin, Mackle, and O'Hare provided key data on the heats of fusion and vaporization for sulfones with the RSO₂CH₃ structure, which includes this compound. nist.gov
For many years, EMS was primarily listed as a chemical compound with known properties, synthesized through methods like the oxidation of ethyl methyl sulfide (B99878). smolecule.comgoogle.com Its role was often as an intermediate in organic synthesis or as a reference compound in broader chemical studies. ontosight.ai While other sulfones were being developed into drugs and polymers, dedicated research into specific applications for EMS was less prominent. britannica.com
The shift in its research focus is more recent, driven by the pressing need for advanced energy storage solutions. As scientists began searching for more stable and safer electrolyte solvents for high-voltage batteries, the inherent properties of the sulfone group—specifically its oxidative stability—brought compounds like EMS to the forefront. researchgate.netmdpi.com This has led to a surge in studies over the last one to two decades investigating its electrochemical properties and its performance within battery systems, marking a new chapter in the compound's scientific history. repec.orgosti.govmit.eduox.ac.uk
Scope and Objectives of Research on this compound
The current scope of research on this compound is predominantly centered on its application in electrochemical energy storage systems. The primary objectives are to understand and optimize its performance as an electrolyte solvent or co-solvent to enable the development of high-energy-density and safer batteries. researchgate.netmdpi.com
Key research objectives include:
Enhancing Electrochemical Stability: A major goal is to leverage the high oxidative stability of EMS for use with high-voltage cathode materials. smolecule.comresearchgate.net Research aims to develop electrolytes that can operate at higher voltages without degradation, thereby increasing the energy density of batteries. mdpi.com
Improving Anode Compatibility: A critical objective is to resolve the incompatibility of EMS-based electrolytes with graphite (B72142) anodes. researchgate.netmdpi.com This involves studying the effect of additives like fluoroethylene carbonate (FEC) to facilitate the formation of a stable and effective solid electrolyte interphase (SEI), which is crucial for long-term cycling performance. repec.orgmdpi.com
Optimizing Physical Properties: Researchers are focused on mitigating the high viscosity and low ionic conductivity of EMS electrolytes. The introduction and study of various co-solvents, such as ethylene (B1197577) acetate (B1210297) (EA), aim to create electrolyte formulations with improved transport properties and better wettability of electrodes and separators. researchgate.netmdpi.comrsc.org
Understanding Fundamental Properties: A segment of the research is dedicated to the fundamental characterization of EMS. This includes detailed quantum chemical calculations to analyze its conformational structures and determine its thermodynamic parameters, such as energy, entropy, and heat capacity. researchgate.net This foundational knowledge supports the rational design of new electrolyte systems. researchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 594-43-4 | apolloscientific.co.uk |
| Molecular Formula | C₃H₈O₂S | spectrumchemical.comsmolecule.com |
| Molecular Weight | 108.16 g/mol | spectrumchemical.comsmolecule.com |
| Appearance | White or colorless solid/lump/liquid | tcichemicals.com |
| Melting Point | 32-37 °C | chemicalbook.comchemsrc.com |
| Boiling Point | 239 °C | chemsrc.com |
| Density | ~1.1 g/cm³ | chemsrc.com |
| Flash Point | >110 °C (closed cup) |
Table 2: Summary of Key Research Findings on this compound in Batteries
| Research Area | Key Finding | Significance | Source(s) |
| Anode Stability | Use as a co-solvent in ether-based electrolytes eliminates macroscopic lithium morphological instabilities (dendrites). | Addresses a major safety and cycle-life issue for lithium metal anodes. | osti.govmit.edu |
| Graphite Compatibility | Addition of ~4% fluoroethylene carbonate (FEC) enables stable cycling performance on graphite electrodes. | Overcomes a primary barrier to the use of sulfone electrolytes in conventional Li-ion batteries. | researchgate.netrepec.orgmdpi.com |
| Electrolyte Conductivity | Addition of ethylene acetate (EA) as a co-solvent reduces viscosity and improves ionic conductivity. | Enhances the overall performance and rate capability of cells using EMS-based electrolytes. | researchgate.netmdpi.comrsc.org |
| Oxidative Stability | EMS-based electrolytes exhibit higher oxidative stability compared to traditional organic carbonates. | Enables the use of high-voltage cathode materials, leading to higher energy density batteries. | researchgate.netrepec.orgmdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylsulfonylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2S/c1-3-6(2,4)5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJCDTIWNDBNTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208122 | |
| Record name | Ethyl methyl sulfone | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-43-4 | |
| Record name | Ethyl methyl sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl methyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 594-43-4 | |
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| Record name | ETHYL METHYL SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthesis Methodologies for Ethyl Methyl Sulfone and Its Derivatives
Oxidation Reactions for Ethyl Methyl Sulfone Formation
The formation of this compound is predominantly achieved through the oxidation of a sulfide (B99878) precursor. This transformation involves the conversion of the sulfur atom from a lower to a higher oxidation state.
Sulfide Oxidation Routes (e.g., Methyl Ethyl Sulfide)
The most direct route to this compound is the oxidation of methyl ethyl sulfide. google.comgoogle.com This process can be accomplished using several different oxidizing agents and catalytic systems, each with its own set of advantages and reaction parameters.
Hydrogen peroxide (H₂O₂) is a commonly used oxidant for the conversion of sulfides to sulfones due to its effectiveness and the production of water as a benign byproduct. google.comlibretexts.org The reaction can be carried out under various conditions, often with the aid of a catalyst to enhance reaction rate and selectivity.
A patented method describes the preparation of this compound by reacting methyl ethyl sulfide with 30% hydrogen peroxide. google.com In one variation, the reaction is conducted at a temperature between 65-75°C for 10 hours. google.com Another approach involves the use of glacial acetic acid as a catalyst, where hydrogen peroxide is added in two stages, first at a temperature below 50°C and then at 65-75°C for 4-5 hours. google.com This catalyzed method is reported to achieve yields of 90% or higher. google.com
The use of hydrogen peroxide for sulfide oxidation is a well-established "green" chemistry approach. mdpi.com The oxidation of methyl phenyl sulfide to its corresponding sulfoxide (B87167) has been demonstrated using 30% hydrogen peroxide in glacial acetic acid at room temperature, achieving excellent yields. mdpi.com While this study focused on sulfoxide formation, further oxidation to the sulfone is possible with stronger conditions or different catalysts. libretexts.org
Table 1: Synthesis of this compound using Hydrogen Peroxide
| Reactants | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methyl Ethyl Sulfide, 30% H₂O₂ | None | 65-75 | 10 | 78 | google.com |
| Methyl Ethyl Sulfide, 30% H₂O₂ | Glacial Acetic Acid | <50 then 65-75 | 5 | 90.5 | google.com |
| Methyl Ethyl Sulfide, 30% H₂O₂ | Glacial Acetic Acid | <50 then 65-75 | 4 | Not specified | google.com |
Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent capable of converting sulfides to sulfones. researchgate.net The oxidation of various sulfides, including methyl phenyl sulfide, has been successfully achieved using permanganate supported on active manganese dioxide under heterogeneous or solvent-free conditions. organic-chemistry.org Research has shown that the addition of manganese(II) sulfate (B86663) can enhance the oxidation process. researchgate.net For instance, the oxidation of methyl phenyl sulfide with a 5:1 weight ratio of KMnO₄ to MnSO₄·H₂O under solvent-free conditions resulted in an 87% yield in just 30 minutes. researchgate.net Computational studies on the mechanism of permanganate oxidation of sulfides suggest a 1,3-dipolar cycloaddition pathway. uregina.ca
Table 2: Permanganate-Mediated Oxidation of Methyl Phenyl Sulfide
| Oxidant System | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄ : MnSO₄·H₂O (1:1) | Solvent-free | 0.75 h | 83 | researchgate.net |
| KMnO₄ : MnSO₄·H₂O (5:1) | Solvent-free | 0.5 h | 87 | researchgate.net |
| KMnO₄ : MnSO₄·H₂O (1:1) | Heterogeneous (Methylene Chloride) | 1.15 h | 90 | researchgate.net |
Various metal catalysts have been employed to facilitate the oxidation of sulfides to sulfones. Niobium carbide has been identified as an efficient catalyst for the oxidation of sulfides to sulfones using 30% hydrogen peroxide, while tantalum carbide under similar conditions tends to yield the corresponding sulfoxide. organic-chemistry.orgorganic-chemistry.org These catalysts are advantageous as they can be recovered and reused without a significant loss in activity. organic-chemistry.orgorganic-chemistry.org
Iron(III) hydroxide (B78521) (Fe(OH)₃) has also been explored as a catalyst. While specific studies on its use for this compound were not found, related research on sulfide oxidation indicates its potential catalytic activity in such transformations.
Singlet oxygen (¹O₂) can act as an oxidant for the conversion of organic sulfides. nih.govrsc.org The reaction typically proceeds through a persulfoxide intermediate. rsc.org While the major product is often the sulfoxide, sulfones can also be formed. nih.govcuny.edu The reaction mechanism and product distribution can be influenced by the solvent, with protic and aprotic conditions leading to different pathways. nih.gov The generation of singlet oxygen is often achieved through photosensitization. rsc.orguliege.be For instance, the photooxidation of thioanisole (B89551) (methyl phenyl sulfide) is believed to proceed predominantly through a singlet oxygen mechanism. rsc.org
Selectfluor, a commercially available electrophilic fluorinating agent, can also be used to promote the oxidation of sulfides. organic-chemistry.org It has been shown to be effective in mediating the oxidation of various sulfides to sulfoxides and sulfones at ambient temperature. organic-chemistry.orgorganic-chemistry.org A notable advantage of this method is the use of water as the oxygen source, making it an environmentally friendly approach. organic-chemistry.orgresearchgate.net This method can produce sulfones in nearly quantitative yields. organic-chemistry.orgresearchgate.net
Singlet Oxygen-Mediated Oxidation
Sulfoxide Oxidation Pathways
The oxidation of sulfides represents a primary and direct method for the synthesis of sulfones. rptu.dejchemrev.com This process occurs in two steps, with the initial, facile oxidation of a sulfide yielding a sulfoxide intermediate, which is then further oxidized to the corresponding sulfone. rptu.de
A prominent method for preparing this compound specifically involves the oxidation of its precursor, ethyl methyl sulfide. google.comsmolecule.com This transformation is commonly achieved using hydrogen peroxide as the oxidant. google.comsmolecule.com The reaction can be conducted with or without a catalyst. In one approach, ethyl methyl sulfide is reacted with 30% hydrogen peroxide at a controlled temperature of 65-75°C for several hours. google.com Alternatively, glacial acetic acid can be employed as a catalyst for the hydrogen peroxide oxidation, which can increase the yield to over 90%. google.comsmolecule.com The reaction conditions are generally mild, typically involving temperatures between 60-80°C for 4-5 hours. google.comsmolecule.com
| Catalyst | Oxidant | Temperature | Incubation Time | Reported Yield |
|---|---|---|---|---|
| None | 30% Hydrogen Peroxide | 65-75°C | 10 hours | 78% |
| Glacial Acetic Acid | 30% Hydrogen Peroxide | 65-75°C | 4 hours | >90% |
| Glacial Acetic Acid | 30% Hydrogen Peroxide | 60-80°C | 4-5 hours | >90% |
Alkylation and Arylation Approaches for Sulfone Synthesis
Beyond oxidation, the formation of sulfones through the construction of carbon-sulfur bonds is a cornerstone of their synthesis. thieme-connect.com Alkylation and arylation reactions, particularly those utilizing sulfinate salts as nucleophiles, are versatile and widely employed strategies. rptu.dethieme-connect.com These methods involve reacting a sulfinate salt with various electrophiles to generate the target sulfone structure. thieme-connect.com
Sulfinate salts are stable, easy to handle, and effective nucleophiles that react predominantly at the sulfur atom, making them excellent precursors for sulfone synthesis. thieme-connect.comtubitak.gov.tr They can be coupled with a wide array of electrophiles to form diverse sulfone products. thieme-connect.com
A notable method for synthesizing methyl sulfone derivatives involves the condensation of sodium methyl sulfinates with allyl alcohols. tubitak.gov.trnih.gov This reaction is effectively carried out in an acetic acid medium using boron trifluoride etherate (BF₃·OEt₂) as a catalyst at room temperature. tubitak.gov.trnih.gov The process is generally efficient, with high yields (85%–95%) and simple reaction conditions. tubitak.gov.trnih.gov The proposed mechanism suggests that BF₃·OEt₂ activates the alcohol's hydroxyl group, which is eliminated as water to form a carbocation. nih.gov This intermediate is then attacked by the nucleophilic sulfinate salt, leading to the formation of the sulfone. nih.gov
| Substrate | Reagent | Catalyst | Solvent | Reaction Time | Yield |
|---|---|---|---|---|---|
| Allyl Alcohols | Sodium Methyl Sulfinates | BF₃·OEt₂ | Acetic Acid | 2-3 hours | 85-95% |
Transition-metal catalysis provides powerful tools for coupling sulfinate salts with aryl or vinyl halides and boronates. thieme-connect.comnih.gov These reactions enable the formation of aryl and alkenyl sulfones, which are important structural motifs.
Palladium-Catalyzed Coupling: Palladium catalysts are frequently used for the cross-coupling of sulfinate salts with (hetero)aryl halides. acs.org These reactions have emerged as efficient alternatives to traditional methods, with the sulfinate reagents being stable and straightforward to prepare. acs.org Mechanistic studies show the process involves the generation of an active Pd(0) species, oxidative addition of the aryl halide, and subsequent reaction with the sulfinate salt. acs.org
Copper-Catalyzed Coupling: Copper catalysts, often in combination with ligands like 1,10-phenanthroline, facilitate the cross-coupling of sodium sulfinates with organoboronic acids. researchgate.net These reactions can proceed under relatively mild conditions (e.g., 40°C) to produce aryl and alkenylsulfones. researchgate.net Copper catalysis has also been used for the arylation of sulfinates with aryl iodides under mild conditions. rsc.org
Nickel/Photoredox Dual Catalysis: A more recent development involves the use of dual photoredox and nickel catalysis for the sulfonylation of aryl, heteroaryl, and vinyl halides. nih.gov This approach allows the reaction to proceed at room temperature with excellent functional group tolerance and can even be applied to less reactive aryl chlorides. nih.gov
| Catalyst System | Coupling Partners | Key Features | Reference |
|---|---|---|---|
| Palladium Complexes | Sulfinate Salts + (Hetero)Aryl Halides | Efficient for heterocyclic sulfinates; well-studied mechanism. | acs.org |
| Copper(II) Acetate (B1210297) / 1,10-Phenanthroline | Sulfinate Salts + Organoboronic Acids | Mild conditions; tolerant of various functional groups. | researchgate.net |
| Nickel / Photoredox Catalyst | Sulfinate Salts + Aryl/Vinyl Halides (including chlorides) | Room temperature reaction; broad substrate scope. | nih.gov |
A catalyst-free method for synthesizing aryl methyl sulfones involves the reaction of sodium sulfinates with di-tert-butyl peroxide (DTBP). nih.govresearchgate.net This process is typically carried out in water, which acts as a green solvent and a reactant. researchgate.net The reaction proceeds via a radical mechanism, affording the target sulfones in good to excellent yields without the need for any metal catalysts or additives, highlighting its potential for practical applications. researchgate.net
The alkylation of sulfinate salts with alkyl halides is a classical and fundamental approach to synthesizing alkyl sulfones. rptu.dethieme-connect.com This reaction is a straightforward nucleophilic substitution where the sulfinate anion displaces a halide or another suitable leaving group (like a tosylate) from an alkyl substrate. thieme-connect.comorganic-chemistry.org The method is valued for being high-yielding and simple to perform. thieme-connect.com However, its scope can be limited by the availability of the required sulfinate salts. thieme-connect.com The reaction is effective for a broad range of alkylating agents, including alkyl, allyl, and benzyl (B1604629) halides. organic-chemistry.org Microwave promotion in aqueous media has been shown to create a rapid and efficient process tolerant of various functional groups. organic-chemistry.org
Reaction of Sulfinate Salts (e.g., Sodium Methyl Sulfinates)
Metal-Mediated Cross-Coupling with Halides/Boronates
Advanced Synthetic Strategies
Advanced synthetic strategies for preparing this compound and its derivatives focus on improving efficiency, atom economy, and structural complexity. These methods include one-pot procedures that reduce intermediate handling, ring-closing metathesis for cyclic structures, and innovative reagent-based approaches to access novel sulfone derivatives.
One-Pot Procedures
Another efficient one-pot method involves the photocatalyzed synthesis of sulfides and sulfoxides, which can be extended to sulfones. rsc.org This approach employs mild photoredox conditions, green solvents like ethanol (B145695) and water, and oxygen as the oxidant, aligning with sustainable chemistry principles. rsc.org The integration of a microreactor-based flow system has been shown to overcome common scalability issues associated with photocatalytic and gas-liquid phase reactions. rsc.org
Additionally, one-pot methodologies have been developed for the synthesis of β-ketosulfones from 1,3-dicarbonyl compounds and sodium sulfinates, promoted by a combination of o-iodoxybenzoic acid (IBX) and a catalytic amount of iodine. organic-chemistry.org Domino benzannulation processes, starting from β-ketosulfones or o-formyl allylbenzenes, also provide a one-pot route to diverse carbocyclic or heterocyclic benzofused frameworks. iomcworld.com
Ring-Closing Metathesis (RCM) in Cyclic Sulfone Synthesis
Ring-closing metathesis (RCM) has emerged as a powerful and versatile strategy for the synthesis of cyclic sulfones of various ring sizes. iomcworld.comucsb.edu This method involves the intramolecular cyclization of acyclic diene sulfones, which can be readily prepared from corresponding alkenyl alcohols and halides. iomcworld.comucsb.edu The reaction is typically catalyzed by ruthenium complexes, such as Grubbs' catalysts. researchgate.netresearchgate.net
RCM is particularly advantageous for creating medium and large-sized rings, which are often challenging to synthesize via traditional methods. researchgate.net The synthetic utility of the resulting cyclic sulfones is significant; for example, substituted 3-sulfolenes can serve as precursors to conjugated dienes via SO2 extrusion, which is useful in intramolecular Diels-Alder reactions. ucsb.edu Furthermore, medium-ring cyclic sulfones can be transformed into cyclic olefins through the Ramberg-Bäcklund reaction. ucsb.edu
The efficiency of RCM can be influenced by factors such as substrate structure and reaction conditions, with competition existing between the desired intramolecular ring-closing and intermolecular oligomerization. researchgate.net Despite this, the technique has been successfully applied to generate a wide array of cyclic sulfones, including those with five, six, and larger rings, often in good to excellent yields. iomcworld.comucsb.edu
Reagent-Based Approaches for Methyl Sulfone Access
Recent advancements have led to the development of novel reagents that provide direct access to previously hard-to-synthesize methyl sulfone derivatives. These approaches often bypass traditional multi-step sequences, such as the oxidation of thiomethyl groups or metal-mediated cross-coupling reactions. nih.govchemrxiv.org
A recently developed chemical reagent enables the rapid formation of previously unknown heteroaromatic methyl sulfones from various bis-nucleophiles. nih.govchemrxiv.orgresearchgate.net This method relies on a 1,3-heterocycle disconnection logic and has proven effective on milligram, gram, and even multigram scales. nih.govchemrxiv.org The reaction of this reagent with N,N- and N,C-bis-nucleophiles leads to a diverse range of methyl sulfone-substituted heterocycles. chemrxiv.org For instance, the synthesis of a pyrazole-containing methyl sulfone was achieved in a straightforward manner, contrasting with previous patent literature that described a low-yield, multi-step process. chemrxiv.org This approach is not limited to a single heterocyclic system, as demonstrated by the synthesis of pyrimidines, pyridines, and various bicyclic products. chemrxiv.org
The table below showcases a selection of heteroaromatic methyl sulfones synthesized using a novel reagent approach, highlighting the diversity of accessible structures.
| Bis-nucleophile | Resulting Heterocycle | Yield (%) |
| Hydrazine hydrate | Pyrazole | High |
| Substituted hydrazines | Substituted Pyrazoles | High |
| Amidines | Pyrimidines | 94-96 |
| Urea | Pyrimidone | - |
| Amino NH-heterocycles | Bicyclic Products | - |
| Data sourced from ChemRxiv and PMC articles. nih.govchemrxiv.org |
The synthetic strategies for accessing novel methyl sulfones have been extended to include a variety of other important substituents. nih.govchemrxiv.orgchemrxiv.org An analogous strategy to the one used for heteroaromatic sulfones allows for the construction of alkyl-, difluoromethyl- (CHF2), trifluoromethyl- (CF3), and even the highly strained bicyclo[1.1.1]pentane-containing derivatives. nih.govchemrxiv.orgresearchgate.net These functional groups are of significant interest in medicinal chemistry due to their unique electronic and steric properties.
The synthesis of bicyclo[1.1.1]pentane (BCP) sulfones, for example, involves the development of a specific reagent derived from [1.1.1]propellane. nih.gov This reagent can then undergo cyclization with various bis-nucleophiles to yield BCP-containing pyrazoles, pyrimidines, and pyrroles. nih.gov The structures of these complex molecules have been confirmed by methods including X-ray crystallography. nih.govresearchgate.net
The table below illustrates the application of a reagent-based approach to synthesize various sulfone derivatives.
| Derivative Type | Reagent/Precursor | Resulting Compound Type |
| Alkyl- | Analogous reagent strategy | Alkyl-sulfones |
| CHF2- | Analogous reagent strategy | CHF2-sulfones |
| CF3- | Analogous reagent strategy | CF3-sulfones |
| Bicyclo[1.1.1]pentane- | H-[1.1.1]-SO2R reagent | BCP-containing heterocycles |
| Deuterated | D3-reagents | Deuterated sulfones |
| Data compiled from various research articles. nih.govchemrxiv.orgresearchgate.net |
Synthesis of Heteroaromatic Methyl Sulfones
Process Optimization and Green Chemistry Considerations in Synthesis
A significant focus in modern synthetic chemistry is the development of processes that are not only efficient but also environmentally benign. nih.gov This has led to numerous optimizations in the synthesis of sulfones, aligning with the principles of green chemistry. mdpi.com
Key areas of improvement include the use of safer, more sustainable solvents and reagents. For example, visible-light-induced organic synthesis is considered a green methodology as it often allows reactions to be conducted at room temperature, reducing energy consumption and the need for harsh conditions. mdpi.com Photocatalytic methods for synthesizing cyclic sulfones exemplify this trend. mdpi.com Similarly, catalyst-free approaches, such as the reaction of electron-rich aryl-1,3-dienes with sulfinic acids in ambient air, offer a sustainable and atom-economical route to allylic sulfones. mdpi.com The use of water as a solvent and air or oxygen as a green oxidant are other notable strategies. rsc.orgnih.gov
Process optimization also involves enhancing catalyst efficiency and recyclability. The development of heterogeneous catalysts, such as graphitic carbon nitride (g-C3N4) for the visible-light-mediated synthesis of β-keto sulfones, allows for easy recovery and reuse, minimizing waste. rsc.org In another example, a highly efficient catalyst for sulfide oxidation to sulfones was developed using strontium manganite doped with just 1% ruthenium, which operates at lower temperatures and reduces reliance on precious metals. bioengineer.org
The evaluation of a reaction's environmental impact is quantified using green chemistry metrics like the E-factor (environmental factor) and atom economy. mdpi.comrsc.org For instance, a catalyst-free protocol for allylic sulfone synthesis demonstrated a superior atom economy and E-factor compared to previous methods. mdpi.com Solid-state synthesis using oxidants like oxone also represents a clean, safe, and operationally simple alternative to traditional solvent-based oxidations. asianpubs.org
The table below summarizes various green chemistry approaches applied to sulfone synthesis.
| Green Chemistry Approach | Specific Method | Advantages |
| Sustainable Energy Source | Visible-light photocatalysis | Mild conditions, reduced energy use. mdpi.com |
| Green Solvents | Use of water, ethanol, or solvent-free conditions | Reduced toxicity and waste. rsc.orgnih.govasianpubs.org |
| Green Oxidants | Use of O2 (air) or Oxone | Atom-economical, less hazardous byproducts. rsc.orgasianpubs.org |
| Catalyst Optimization | Recyclable heterogeneous catalysts (g-C3N4), low-loading noble metal catalysts | Reduced waste, lower cost, resource preservation. rsc.orgbioengineer.org |
| Atom Economy | Catalyst- and additive-free reactions | Maximizes incorporation of starting materials into the final product. mdpi.com |
| Process Simplification | One-pot procedures, flow chemistry | Reduced waste, improved safety and scalability. nih.govrsc.org |
| This table is a compilation of data from multiple green chemistry studies. nih.govrsc.orgnih.govmdpi.commdpi.comrsc.orgbioengineer.orgasianpubs.org |
Spectroscopic Characterization and Analytical Methodologies in Ethyl Methyl Sulfone Research
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for investigating the molecular structure and conformational isomerism of ethyl methyl sulfone. These methods probe the vibrational modes of the molecule, which are sensitive to its geometry and the nature of its chemical bonds.
Infrared (IR) spectroscopy is extensively used to identify functional groups and analyze the conformational landscape of this compound. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique fingerprint of the molecule's structure.
The sulfone (SO2) group is the most prominent feature in the IR spectrum of this compound. Sulfones characteristically exhibit strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. nist.gov These bands typically appear in the regions of 1355-1310 cm⁻¹ for the asymmetric stretch and 1160-1110 cm⁻¹ for the symmetric stretch. nist.gov In the case of this compound, experimental Fourier Transform Infrared (FTIR) Attenuated Total Reflectance (ATR) spectra of a solution in carbon tetrachloride show distinct peaks that align with theoretical calculations for these vibrational modes. researchgate.net The precise frequencies of these SO2 vibrations are sensitive to the local molecular environment and conformation.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |
|---|---|---|
| Asymmetric S=O Stretch | 1355 - 1310 | A strong, characteristic absorption band for sulfones. nist.gov |
| Symmetric S=O Stretch | 1160 - 1110 | A strong, characteristic absorption band for sulfones. nist.gov |
Detailed conformational analysis of this compound has been performed using quantum chemical calculations, revealing the existence of stable conformers. researchgate.netfao.org The potential energy surface, when analyzed along the C-C-S-C dihedral angle, shows two stable minima corresponding to different spatial arrangements of the ethyl and methyl groups relative to the sulfone moiety. researchgate.netresearchgate.net These conformers are often referred to as the anti (trans) and gauche forms.
Theoretical calculations demonstrate that each conformer possesses a distinct IR spectrum. researchgate.net By comparing the calculated spectra of the anti and gauche conformers with the experimental FTIR spectrum, researchers can deduce the conformational preferences of the molecule in a given state (e.g., in solution). researchgate.net This correlation is crucial for understanding how intermolecular interactions and the physical state influence the molecule's three-dimensional structure. Such studies have been successfully applied to other sulfones, like dipropyl sulfone, where theoretical predictions are matched with experimental data to elucidate complex conformational equilibria.
Raman spectroscopy is a complementary vibrational technique that has been applied to study this compound, particularly in the context of its use as a solvent in high-concentration electrolytes for lithium batteries. rsc.org In these systems, Raman spectroscopy can probe the interactions between this compound molecules and lithium ions (Li⁺). researcher.life Studies of ternary mixtures containing LiPF₆, sulfolane (B150427) (SL), and another sulfone like this compound (EMS) or dimethyl sulfone (DMS) show that the sulfone solvents competitively coordinate to the Li⁺ ions to dissociate the lithium salt. rsc.org The technique helps in understanding the solvation structure and ion transport mechanisms within the electrolyte, which are critical for battery performance. rsc.orgnii.ac.jp
Infrared (IR) Spectroscopy
Analysis of SO2 Group Vibrations
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. It provides information about the chemical environment of specific nuclei, such as hydrogen (¹H), within a molecule.
The ¹H NMR spectrum of this compound provides clear and distinct signals for the protons of the ethyl and methyl groups. guidechem.comguidechem.com The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), allows for the unambiguous assignment of each proton environment based on its chemical shift, signal multiplicity (splitting pattern), and integration. guidechem.com
The protons of the methyl group directly attached to the sulfone moiety (CH₃-SO₂) appear as a singlet, as there are no adjacent protons to cause splitting. The protons of the ethyl group (CH₃-CH₂-SO₂) exhibit characteristic splitting patterns due to spin-spin coupling: the methyl protons appear as a triplet, and the methylene (B1212753) protons appear as a quartet.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| -SO₂-CH₂-CH₃ | ~3.09 | Quartet (q) | ~7.11 | 2H |
| -SO₂-CH₃ | ~2.70 | Singlet (s) | N/A | 3H |
| -SO₂-CH₂-CH₃ | ~1.30 | Triplet (t) | ~7.11 | 3H |
Note: Data compiled from representative literature values. Actual values may vary slightly depending on experimental conditions.
¹³C NMR Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a fundamental tool for the structural confirmation of this compound, providing direct insight into the carbon skeleton of the molecule. researchgate.net The spectrum is simple, corresponding to the three distinct carbon environments in the molecule: the methyl carbon, the methylene carbon of the ethyl group, and the terminal methyl carbon of the ethyl group. The chemical shifts are influenced by the strong electron-withdrawing effect of the sulfonyl group.
Spectra are typically recorded in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃). chemicalbook.com The chemical shifts provide unambiguous evidence for the compound's structure. illinois.edu
Table 1: Representative ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (ppm) in CDCl₃ |
|---|---|
| -CH₂ -SO₂ | ~50.6 |
| SO₂-CH₃ | ~44.4 |
| CH₃ -CH₂- | ~7.4 |
Data sourced from typical values presented in chemical databases and literature. chemicalbook.com
Advanced NMR Techniques for Structural Elucidation
While one-dimensional (1D) NMR (¹H and ¹³C) is often sufficient for a simple molecule like this compound, advanced two-dimensional (2D) NMR experiments can provide deeper structural confirmation and are indispensable for more complex molecules. weebly.comomicsonline.org These techniques are used to establish connectivity and spatial relationships between atoms. researchgate.netwikipedia.org
COSY (Correlation Spectroscopy): This homonuclear technique would show a cross-peak between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming their three-bond (vicinal) coupling. wikipedia.orglibretexts.org
HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons with directly attached heteronuclei, most commonly ¹³C. wikipedia.orglibretexts.org For this compound, an HSQC spectrum would show correlations between:
The methyl protons and the methyl carbon.
The ethyl group's methylene protons and its corresponding methylene carbon.
The ethyl group's terminal methyl protons and its corresponding methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It would further solidify the structure by showing, for instance, a correlation between the methyl protons and the ethyl group's methylene carbon across the sulfonyl group, and vice-versa. researchgate.net
These advanced methods are part of a standard suite of tools for the complete structural assignment of small organic molecules. bruker.combruker.com
Mass Spectrometry (MS) Applications
Mass spectrometry is a vital technique for the detection and quantification of this compound, particularly at trace levels where it may be present as an impurity. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used and highly sensitive method for analyzing this compound, especially in the context of detecting potential genotoxic impurities in active pharmaceutical ingredients (APIs). japsonline.com The methodology involves separating the volatile analyte by gas chromatography and subsequently detecting it with a mass spectrometer.
Research findings have established optimized conditions for this analysis. A variety of capillary columns are employed, including polar-deactivated polyethylene (B3416737) glycol columns (e.g., INOWAX) and columns like DB-624, HP-5, and DB-1. japsonline.comnih.govnih.gov The mass spectrometer is often operated in electron ionization (EI) mode. nih.govnih.gov For enhanced sensitivity and specificity, especially at trace levels, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are used, the latter with a triple quadrupole mass spectrometer. veeprho.comrroij.com The limit of quantification (LOQ) for this compound can reach well below 1.0 µg/mL. researchgate.net
Table 2: Example GC-MS Parameters for this compound Analysis
| Parameter | Typical Setting | Reference(s) |
|---|---|---|
| Column | DB-624, INOWAX, HP-5 MS | nih.govveeprho.comrroij.com |
| Injector Temperature | 200-220 °C | nih.govnih.gov |
| Ionization Mode | Electron Ionization (EI) | nih.govnih.gov |
| Detection Mode | Full Scan, SIM, or MRM | rroij.comshimadzu.com |
| Oven Program | Initial temp 40-110 °C, ramped to >220 °C | nih.govnih.govrroij.com |
| Carrier Gas | Helium | rroij.com |
Direct Analysis in Real Time-Mass Spectrometry (DART-MS)
Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no preparation. labcompare.comgetenviropass.com It is coupled with mass spectrometry to provide fast characterization of solids, liquids, and gases. researchgate.net The DART source uses a heated stream of metastable gas, typically helium or nitrogen, to ionize molecules on or near a surface. getenviropass.com
While specific studies focusing solely on this compound are not prevalent, the technique has been successfully applied to the analysis of other small, reactive sulfur compounds, demonstrating its utility for this class of molecules. For instance, DART-MS has been used to detect thermally fragile intermediates like sulfenic and sulfinic acids from crushed garlic and other Allium species. nih.govacs.org It has also been employed to identify a range of sulfur compounds in plant headspace. labcompare.com This capability for rapid, direct analysis makes DART-MS a potentially powerful tool for screening for this compound on surfaces or in complex mixtures without time-consuming extraction procedures. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to investigate the elemental composition and chemical states of atoms within the top few nanometers of a material. researchgate.net In research on this compound, XPS is particularly valuable for studying its behavior as an electrolyte solvent in lithium-ion batteries. doaj.orgntnu.no
When this compound (EMS) is used in an electrolyte, it can decompose on the surface of the electrodes during battery cycling, contributing to the formation of a crucial layer known as the solid electrolyte interphase (SEI). mdpi.com XPS analysis of electrode surfaces after cycling provides detailed information about the chemical composition of this SEI layer.
Studies have used XPS to confirm the decomposition of EMS on graphite (B72142) anodes. The S 2p core spectrum of a cycled electrode reveals signals corresponding to sulfur-containing species that originate from the breakdown of the sulfone. mdpi.com For example, a signal at approximately 167.6 eV is attributed to the decomposed EMS. mdpi.com This analysis helps researchers understand how additives, such as fluoroethylene carbonate (FEC), can prevent this decomposition and lead to the formation of a more stable SEI, which is critical for improving battery performance and longevity. ntnu.nomdpi.com
Chromatographic Techniques
Beyond GC-MS, other chromatographic methods are essential for the separation and quantification of this compound. The choice of technique often depends on the sample matrix and the required sensitivity.
Gas Chromatography (GC): As detailed in the GC-MS section, GC is highly effective for the analysis of this compound due to its volatility. When coupled with detectors like a Flame Ionization Detector (FID) or a mass spectrometer, it provides robust and sensitive quantification. japsonline.com Headspace injection techniques are often used to avoid contamination of the GC system by non-volatile components of a sample matrix. nih.gov
High-Performance Liquid Chromatography (HPLC): this compound lacks a strong chromophore, which makes direct detection by HPLC with a standard ultraviolet (UV) detector challenging. To overcome this, derivatization methods have been developed. A notable approach involves reacting this compound with a UV-active derivatizing agent, such as sodium dibenzyldithiocarbamate (B1202937), to enhance detection sensitivity. mdpi.com This allows for the reliable quantification of trace levels in pharmaceutical substances. mdpi.com LC coupled with tandem mass spectrometry (LC-MS/MS) is another powerful technique that provides high sensitivity and specificity without the need for derivatization, and it has been used to determine levels of ethyl methanesulfonate (B1217627) in various APIs. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a key analytical technique used in the study of sulfone compounds. While direct analysis of this compound by HPLC with UV detection can be challenging due to the lack of a strong UV chromophore, derivatization methods have been developed to overcome this limitation. researchgate.net For instance, genotoxic impurities like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) in pharmaceutical ingredients have been quantified using HPLC after derivatization. researchgate.net One such method involves using sodium dibenzyldithiocarbamate as a derivatization reagent to enhance the sensitivity of the analysis. researchgate.net
In a study focused on a new drug for non-alcoholic fatty liver disease, an HPLC-UV method was developed and validated for the quantitative analysis of methanesulfonate genotoxic impurities. researchgate.net Key parameters of the derivatization reaction were optimized, and the method was validated for specificity, linearity, precision, stability, and accuracy. The results obtained were consistent with those from derivatization gas chromatography-mass spectrometry analysis, demonstrating the reliability of the HPLC method for tracing methanesulfonate impurities. researchgate.net
| Parameter | Condition/Value | Reference |
| Technique | High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) | researchgate.net |
| Application | Quantitative analysis of methanesulfonate genotoxic impurities | researchgate.net |
| Derivatization Reagent | Sodium dibenzyldithiocarbamate | researchgate.net |
| pH Regulator | NaOH aqueous solution | researchgate.net |
| Validation | Specificity, linearity, precision, stability, and accuracy | researchgate.net |
Gas Chromatography (GC)
Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. It is frequently used to determine the purity of EMS and to quantify trace-level impurities. vwr.comresearchgate.net For example, the purity of commercially available this compound is often specified as greater than 98.0% as determined by GC. vwr.com
GC-MS methods have been specifically developed for the identification and determination of carcinogenic and genotoxic impurities such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) in active pharmaceutical ingredients. researchgate.net In one such method, a DB-5 capillary column was used with programmed temperature settings to achieve optimal separation of the analytes. researchgate.net The method was validated according to ICH guidelines, with limits of detection (LOD) and quantitation (LOQ) found to be 0.3 µg/mL and 1.0 µg/mL, respectively, demonstrating high sensitivity. researchgate.net
| Parameter | Method/Value | Reference |
| Technique | Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS) | researchgate.net |
| Application | Purity determination, Trace impurity analysis | researchgate.net |
| Purity Specification | >98.0% (GC) | |
| Column (example) | DB-5 (30 m x 0.32 mm x 1.0 µm) | researchgate.net |
| Limit of Detection (LOD) | 0.3 µg/mL | researchgate.net |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | researchgate.net |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a versatile and rapid analytical technique used for monitoring the progress of chemical reactions involving sulfone compounds. google.combohrium.com It is particularly useful for qualitatively tracking the disappearance of starting materials and the appearance of products. For instance, in the synthesis of 2-(N,N-dibenzylamino) this compound, TLC was used to monitor the reaction until the starting material, 2'-(methyl sulfone) ethyl methylbenzenesulfonate, was no longer detectable. google.com
In synthetic procedures, TLC plates are typically coated with silica (B1680970) gel, and the separated compounds are visualized under UV light or by staining with a chemical reagent like potassium permanganate (B83412). The retention factor (Rf) values, which are characteristic for each compound under specific solvent conditions, are used to identify the components of a reaction mixture. For example, in the synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane, the Rf values of the starting material, intermediate, and final product were used to monitor the reaction progress. orgsyn.org
| Parameter | Description | Reference |
| Application | Monitoring reaction progress, Qualitative analysis | google.combohrium.com |
| Stationary Phase | Silica gel G coated on glass plates | bohrium.com |
| Visualization | UV light (254 nm), Potassium permanganate stain | orgsyn.org |
| Example Use | Tracking the disappearance of 2'-(methyl sulfone) ethyl methylbenzenesulfonate | google.com |
Electrochemical Methods for Characterization
Electrochemical methods are indispensable for evaluating the performance of this compound as a solvent in electrolytes for energy storage devices. These techniques provide insights into the electrochemical stability, interfacial properties, and ion transport phenomena.
Cyclic Voltammetry (CV)
Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to assess the electrochemical stability window of electrolytes containing this compound. google.comresearchgate.netmit.eduosti.gov Research has shown that EMS possesses remarkable electrochemical stability, reaching up to 5.8 V vs. Li/Li+. google.com This high anodic stability makes it a promising solvent for high-voltage lithium-ion batteries. researchgate.netmdpi.com
CV studies on Li || Cu asymmetric cells have revealed differences in the behavior of electrolytes with and without EMS. mit.eduosti.gov In electrolytes containing EMS, the redox current remains stable during cycling, suggesting a more stable surface on the lithium metal anode. mit.eduosti.gov In contrast, in the absence of EMS, the progressive increase in cathodic and anodic currents indicates a continual change in the surface area of the anode with each cycle. mit.eduosti.gov CV analysis has also been used to confirm the intercalation behavior of anions in graphite electrodes in EMS-based electrolytes. researchgate.net
| Parameter | Observation/Value | Reference |
| Electrochemical Stability | Up to 5.8 V vs. Li/Li+ | google.com |
| Application | Determining electrochemical stability window, Studying interfacial stability | google.comresearchgate.netmit.edu |
| In Li | Cu cells | |
| In Graphite/Li cells | Confirms intercalation of TFSI⁻ anions | researchgate.net |
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is employed to investigate the interfacial properties and ionic conductivity of this compound-based electrolytes. acs.orgnii.ac.jpresearchgate.net By analyzing the impedance spectra, researchers can determine parameters such as charge transfer resistance and the formation of a solid electrolyte interphase (SEI) on electrode surfaces. nii.ac.jpresearchgate.net
In studies of lithium-ion batteries, EIS measurements have been performed on cells at various states of charge to evaluate the charge transfer resistance at the electrode-electrolyte interface. nii.ac.jp For example, Nyquist plots of Li/LiCoO2 cells have shown depressed semicircles that correspond to the interfacial resistance at the lithium metal anode. nii.ac.jp EIS has also been used to clarify trends in ionic conductivity in sulfone-based electrolytes, which can be affected by factors like salt concentration. These measurements are crucial for optimizing the composition of electrolytes to achieve better battery performance. acs.org
| Parameter | Application/Finding | Reference |
| Application | Investigating interfacial properties, Determining ionic conductivity and charge transfer resistance | acs.orgnii.ac.jpresearchgate.net |
| In Li/LiCoO2 cells | Used to evaluate charge transfer resistance at the anode | nii.ac.jp |
| In Li4Ti5O12/Li half-cells | Used to study the cycling behavior of sulfone-based electrolytes | researchgate.net |
| Optimization | Helps in optimizing electrolyte composition for improved performance | acs.org |
Computational and Theoretical Studies of Ethyl Methyl Sulfone
Quantum Chemical Approaches
Quantum chemical methods are powerful tools for investigating the molecular properties of substances like ethyl methyl sulfone (EMSO2). researchgate.net These computational approaches allow for a detailed examination of stable conformers, their energies, structural characteristics, and spectroscopic features. researchgate.netfao.org Through the combination of quantum chemistry and statistical thermodynamics, it is possible to connect the energy of a single molecule to macroscopic properties that can be measured experimentally. researchgate.net Such first-principles calculations have seen significant advancements, enabling accurate predictions of thermochemical parameters. researchgate.net For this compound, quantum chemical studies have been instrumental in determining its structural and thermodynamic parameters in the gas phase. researchgate.netfao.org
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been a primary method for the computational study of this compound. researchgate.netfao.org Researchers have employed various DFT functionals and basis sets to conduct detailed analyses. researchgate.net For instance, the wB97XD functional with a 6-311++G(2df,2pd) basis set has been identified as a particularly effective combination for calculations involving sulfone molecules, including this compound. researchgate.net Other functionals like the Becke three-parameter hybrid functional (B3PW91) with a 6-311++G(d,p) basis set have also been used, specifically for tasks like conformational analysis. researchgate.net These DFT calculations have provided significant insights into the molecule's structure, stability, and spectra. morressier.com
The conformational landscape of this compound has been thoroughly investigated using DFT. researchgate.net By scanning the potential energy surface (PES) through the rotation of the ethyl group around the C-S bond (specifically, the D(C6C5S1C4) dihedral angle), researchers have identified the stable conformations of the molecule. researchgate.net
The analysis of the PES reveals three minima, which correspond to two distinct types of stable conformers:
Gauche Conformer (Conformer I): This conformer is found at dihedral angles of approximately 65° and 295°. These two structures are symmetrical and therefore are doubly degenerate, representing the same energy level. researchgate.net
Trans Conformer (Conformer II): This conformer corresponds to the global minimum on the potential energy surface, located at a dihedral angle of 180°. It is singly degenerate. researchgate.net
The energy difference between the gauche and trans conformers is minimal, calculated to be only 0.53 kJ/mol using the B3PW91/6-311++G(d, p) method. researchgate.net Despite the trans conformer being at the global minimum, the equilibrium at standard temperature (298 K) is shifted towards the gauche conformer due to its double degeneracy. The estimated relative population is 61.7% for the gauche conformer and 38.3% for the trans conformer. researchgate.net The energy barrier for the internal rotation from the trans to the gauche conformer is 9.96 kJ/mol, while the barrier for the gauche-gauche transition is 15.86 kJ/mol. researchgate.net
| Conformer | Defining Dihedral Angle (D(C6C5S1C4)) | Degeneracy | Relative Energy (kJ/mol) | Relative Population (298 K) |
|---|---|---|---|---|
| Trans (Global Minimum) | 180° | 1 | 0.00 | 38.3% |
| Gauche (Local Minimum) | 65°, 295° | 2 | 0.53 | 61.7% |
DFT calculations have been used to determine the optimized geometric parameters for the stable conformers of this compound. researchgate.net These calculations provide precise values for bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of each conformer. A study by Papanyan and Gabrielyan reported these parameters after performing full geometry optimization using the B3PW91/6-311++G(d, p) method. researchgate.net
Below is a table summarizing selected calculated structural parameters for the trans and gauche conformers of this compound.
| Parameter | Trans Conformer | Gauche Conformer |
|---|---|---|
| Bond Lengths (Å) | ||
| S1=O2 | 1.438 | 1.439 |
| S1=O3 | 1.438 | 1.438 |
| S1-C4 | 1.763 | 1.764 |
| S1-C5 | 1.776 | 1.775 |
| C5-C6 | 1.523 | 1.523 |
| Bond Angles (°) | ||
| O2=S1=O3 | 120.01 | 119.86 |
| C4-S1-C5 | 103.71 | 103.88 |
| S1-C5-C6 | 109.81 | 109.34 |
| Dihedral Angles (°) | ||
| C6-C5-S1-C4 | 180.00 | 65.04 |
| C6-C5-S1-O2 | -60.91 | -56.14 |
| C6-C5-S1-O3 | 59.57 | 177.30 |
The thermochemical properties of this compound's stable conformers in the gas phase have been calculated directly using the wB97XD/6-311++G(2df,2pd) DFT method. researchgate.netfao.org These calculations, which combine quantum chemical approaches with statistical thermodynamics, determine parameters such as internal energy (U), entropy (S), and heat capacity (Cv). researchgate.netresearchgate.net The temperature dependence of these properties was determined over a range of 100 K to 1000 K. researchgate.net The total values for these parameters are derived from the sum of translational, rotational, and vibrational contributions, with electronic contributions being negligible as they typically require temperatures above 1000 K. researchgate.netresearchgate.net
| Parameter | Trans Conformer | Gauche Conformer |
|---|---|---|
| Total Energy, E (Hartree) | -666.368721 | -666.368519 |
| Heat Capacity, Cv (cal/mol·K) at 298.15 K | 32.78 | 32.81 |
| Entropy, S (cal/mol·K) at 298.15 K | 88.16 | 88.85 |
Theoretical IR spectra for the stable conformers of this compound have been simulated using DFT calculations. researchgate.net Specifically, the wB97XD/6-311++G(2df,2pd) method was employed to generate the spectra. researchgate.net To achieve better agreement with experimental results, the calculated vibrational frequencies are often corrected using a linear scaling equation. researchgate.net The predicted spectra for the gauche and trans conformers show distinct features that, when combined based on their equilibrium populations, can reproduce the experimental spectrum. researchgate.net For example, the calculated IR spectra have been compared with experimental FTIR ATR spectra of this compound dissolved in carbon tetrachloride, showing good correspondence. researchgate.net This validates the accuracy of the computational models in predicting the vibrational properties of the molecule. researchgate.net
The analysis of electronic properties, such as electronic excitations, provides insight into a molecule's behavior in electrochemical environments. For this compound, DFT calculations have been used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. cstep.in The energy difference between HOMO and LUMO, known as the bandgap, is a key indicator of the molecule's electrochemical window and oxidative stability, which is particularly relevant for its application in high-voltage batteries. cstep.inresearchgate.net While detailed studies on electronic excitation spectra are not extensively reported in the provided context, the calculation of the HOMO-LUMO gap serves as a fundamental analysis of its electronic structure. cstep.in In the context of thermochemical parameter calculations, electronic contributions were considered negligible for temperatures up to 1000 K. researchgate.netresearchgate.net
Electrochemical Window Prediction
The electrochemical window of an electrolyte is a critical parameter, especially in high-voltage applications like lithium-ion batteries, as it defines the voltage range within which the electrolyte remains stable without being oxidized or reduced. nih.gov Computational methods are instrumental in predicting this property. For sulfone-based electrolytes, including this compound, quantum chemical calculations have been employed to determine their oxidation potentials. nih.govrhhz.net
Research has shown that the large electrochemical windows of sulfone electrolytes are primarily due to the sulfone group (SO₂), which helps to lower the energy of the Highest Occupied Molecular Orbital (HOMO). nih.govresearchgate.net A lower HOMO level indicates that more energy is required to remove an electron, translating to higher oxidation stability. researchgate.net
Various levels of theory and solvation models have been tested to find the most accurate predictive method. nih.govrhhz.net Studies have demonstrated that the Second-Order Møller-Plesset Perturbation Theory (MP2) method, when combined with the polarizable continuum model (PCM) for solvation, provides the most accurate predictions for the oxidation potentials of sulfone-based electrolytes. nih.govrhhz.netresearchgate.net The mean deviation between the computationally predicted and experimentally measured oxidation potentials using this method is less than 0.29 V. nih.govresearchgate.net This strong correlation underscores the predictive power of computational models in designing new electrolytes. rhhz.net
| Sulfone Compound | Calculated Oxidation Potential (V vs. Li/Li⁺) at MP2/6-31+G(d,p)/PCM | Experimental Oxidation Potential (V vs. Li/Li⁺) |
|---|---|---|
| This compound (EMS) | 5.81 | 5.50 |
| Dimethyl sulfone (DMSO₂) | 5.88 | 5.50 |
| Diethyl sulfone (DESO₂) | 5.73 | 5.50 |
| Tetramethylene sulfone (TMS) | 5.86 | 5.50 |
| Methyl-i-propylsulfone | 5.71 | 5.50 |
Mulliken Charge Analysis
Mulliken population analysis is a computational method used to assign partial atomic charges to the individual atoms within a molecule. This analysis provides insight into the electronic structure and charge distribution, which can influence properties like the dipole moment and molecular polarizability. The calculation involves partitioning the total electron population, determined from a specific basis set, among the constituent atoms.
In the context of this compound, Mulliken charge analysis has been used to understand its electrochemical behavior, particularly its oxidation mechanism. nih.govresearchgate.net The analysis reveals the distribution of electron density across the molecule. For this compound, the calculations indicate that the oxidation process occurs on the sulfone group. nih.govresearchgate.net This finding is consistent with the understanding that the sulfone group is the most electrochemically active site in the molecule under oxidative conditions. nih.gov
| Atom/Group | Qualitative Charge Description | Implication |
|---|---|---|
| Sulfur (in SO₂) | Positive | The sulfone group is the primary site of oxidation. nih.govresearchgate.net |
| Oxygen (in SO₂) | Negative | |
| Carbon Atoms | Negative | The alkyl groups (ethyl and methyl) are less involved in the initial oxidation process. |
| Hydrogen Atoms | Positive |
Kinetic Isotope Effect Studies
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is replaced with one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kL) to that with the heavier isotope (kH). wikipedia.org KIE studies are powerful probes for elucidating reaction mechanisms, as they can provide information about bond breaking or changes in hybridization at the isotopically substituted position during the rate-determining step of a reaction. gmu.eduresearchgate.net A "normal" KIE (kH/kD > 1) is often observed when a C-H bond is broken in the rate-determining step, due to the difference in zero-point vibrational energies between C-H and C-D bonds. wikipedia.orgresearchgate.net
In the study of sulfone chemistry, KIEs have been used to understand reaction mechanisms. For instance, in the formation of sulfones from the reaction of sulfides with singlet oxygen, observed kinetic isotope effects (kH/kD = 2–4) for the methyl protons suggested that the rate-determining step is an intramolecular proton abstraction. acs.org Similarly, the thermolysis of certain sulfones showed a substantial isotope effect, indicating that the reaction proceeds via a specific elimination pathway. acs.org While direct KIE studies focusing specifically on this compound were not detailed in the available research, the principles are broadly applicable. Such studies could be used to investigate mechanisms of EMS decomposition, for example, by substituting hydrogen atoms with deuterium (B1214612) on either the ethyl or methyl group and measuring the impact on the reaction rate.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org For this compound, MD simulations have been crucial for investigating its properties as an electrolyte solvent for lithium-ion batteries. rsc.org These simulations model the system at an atomic level, providing detailed insights into structural properties, such as ion solvation and coordination, as well as dynamic properties like diffusion coefficients and ionic conductivity. rsc.orgnih.govrsc.org
Studies have employed MD simulations to evaluate mixtures of EMS with other components, such as ethyl acetate (B1210297) (EA) as a co-solvent and lithium hexafluorophosphate (B91526) (LiPF₆) as the salt. rsc.orgrsc.org Key findings from these simulations include:
Ion Transport: EMS molecules are critical for separating ion pairs (Li⁺ and PF₆⁻), which is essential for good ionic conductivity. rsc.org
Diffusion: The diffusion coefficients of ions and solvent molecules can be calculated from the simulations. Adding a less viscous co-solvent like EA increases the diffusion coefficients. rsc.org
Temperature Effects: The influence of temperature on electrolyte properties can be investigated, allowing for the calculation of activation energies for ion transport using the Arrhenius relation. rsc.org
Force Field Development: The accuracy of MD simulations is highly dependent on the force field used to describe the interatomic interactions. acs.org Research has focused on developing more accurate force fields for sulfones, including EMS, to better reproduce experimental data. acs.org
| System (Molar Ratio) | D(Li⁺) | D(PF₆⁻) | D(EMS) | D(EA) |
|---|---|---|---|---|
| LiPF₆/EMS/EA (1:8:4) | 1.18 | 0.89 | 2.09 | 4.53 |
| LiPF₆/EMS/EA (1:4:8) | 1.58 | 1.17 | 2.67 | 5.39 |
| LiPF₆/EMS/EA (1:6:6) | 1.44 | 1.08 | 2.51 | 5.14 |
Computational Modeling of Reaction Mechanisms
Computational modeling is a vital tool for elucidating the complex reaction mechanisms of this compound, particularly its decomposition pathways in electrochemical environments and its formation routes. By using quantum chemical calculations, researchers can map out potential energy surfaces, identify transition states, and determine the most likely reaction pathways.
Key areas where computational modeling has been applied include:
Electrochemical Decomposition: Models are used to understand the high anodic stability of EMS. nih.govmit.edu Calculations show that the sulfone group is the site of oxidation, which helps explain its stability at high voltages. nih.govresearchgate.net In the presence of lithium ions and other solvent molecules, models can also predict how these interactions affect the decomposition reactions. rhhz.net
Solid Electrolyte Interphase (SEI) Formation: When used in lithium-ion batteries, EMS can decompose on the anode surface. mit.edu Computational modeling can help predict the products of this decomposition, which contribute to the formation of the SEI layer. This is crucial for understanding and improving battery performance and stability. mit.edu
Formation Mechanisms: Theoretical calculations have been used to study the mechanism of sulfone formation. For example, in the reaction between sulfides and singlet oxygen, PM3 calculations supported the facile conversion of a proposed S-hydroperoxysulfonium ylide intermediate into the final sulfone product. acs.org
Pyrolytic Elimination: High-level ab initio calculations have been used to investigate the gas-phase thermolysis of sulfones. acs.org These models, combined with kinetic isotope effect data, confirmed a specific intramolecular elimination (Ei) reaction mechanism, a previously unreported facet of simple sulfone chemistry. acs.org
Correlation between Computational Predictions and Experimental Results
A primary goal of computational studies is to accurately predict and explain experimental observations. For this compound and related systems, a strong correlation between theoretical predictions and experimental data has been demonstrated in several areas, validating the computational models used.
Electrochemical Stability: As mentioned previously, the oxidation potentials of sulfones, including EMS, calculated using the MP2/PCM method show excellent agreement with experimental values, with a mean deviation of less than 0.29 V. nih.govrhhz.netresearchgate.net This allows for reliable computational screening of new electrolyte solvents. rhhz.net
Physical Properties: MD simulations rely on force fields, and their accuracy is often judged by how well they reproduce experimental bulk properties. For sulfone solutions, refined force fields have successfully reproduced experimental densities. acs.org A recent study developed a new force field using a genetic algorithm-Gaussian process regression (GA-GPR) framework that showed a much better match with experimental surface tension data for EMS compared to the standard OPLS force field. acs.org
Spectroscopic Analysis: Computational modeling is often coupled with experimental spectroscopy to analyze electrolyte systems. escholarship.org For an aluminum triflate electrolyte in EMS, Gaussian DFT calculations were used alongside experimental FTIR and cyclic voltammetry. escholarship.org This combined approach provided a comprehensive method to relate computational predictions about ionic association with the features observed in experimental spectra. escholarship.org
Ionic Conductivity: MD simulations can predict transport properties that can be compared with experimental measurements. For example, the ionic conductivity calculated for a 0.5 M LiClO₄ in propylene (B89431) carbonate system (0.24 mS cm⁻¹) was in good agreement with the experimental value (0.21 mS cm⁻¹), lending confidence to the simulation's ability to model similar sulfone-based systems. researchgate.net
Despite these successes, challenges remain, particularly in accurately modeling solvation energies in solvents of low polarity, where some computational models show significant errors compared to experimental data. nih.gov
| Force Field Used in Simulation | Calculated Surface Tension (γ) | Experimental Surface Tension (γExp) |
|---|---|---|
| OPLS | 34.48 ± 0.23 | 43.00 ± 0.05 |
| GA-GPR (refined) | 42.10 ± 0.24 |
Applications of Ethyl Methyl Sulfone in Advanced Materials and Chemical Processes
Electrolyte Components in Energy Storage Systems
Ethyl methyl sulfone (EMS) is a member of the sulfone family of organic compounds investigated for its potential applications in electrochemical energy storage. smolecule.comontosight.ai Sulfones are recognized for their high electrochemical stability, particularly against oxidation, making them suitable candidates for high-voltage battery systems. ucsd.edudoaj.org EMS, in particular, has been explored as a solvent or co-solvent in electrolyte formulations for next-generation energy storage technologies like lithium-ion and magnesium batteries. smolecule.com Its high flash point and the fact that it is environmentally friendly also contribute to its appeal for enhancing battery safety. mdpi.comresearchgate.net
In the field of lithium-ion batteries (LIBs), this compound is considered a promising electrolyte solvent, primarily due to its exceptional stability at high voltages, which is a key requirement for developing high-energy-density cells. doaj.orgmdpi.comresearchgate.net Conventional carbonate-based electrolytes tend to decompose at potentials above 4.5 V, limiting their use with high-voltage cathode materials. ucsd.edumdpi.com Sulfone-based electrolytes, including those with EMS, offer a wider electrochemical window, potentially enabling the use of cathodes that operate at 5 V or higher. ucsd.edumdpi.comresearchgate.net However, the practical application of EMS is hindered by challenges such as high viscosity and poor compatibility with standard graphite (B72142) anodes. doaj.orgmdpi.comresearchgate.net
Research has demonstrated that this compound can function as an "oxidizing co-solvent" in ether-based electrolytes to address the challenge of lithium dendrite formation on lithium metal anodes. researchgate.netmit.edumit.edu When added to an electrolyte system of 1M lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in a mixture of 1,3-dioxolane (B20135) (DOL) and 1,2-dimethoxyethane (B42094) (DME), EMS was found to completely eliminate the macroscopic morphological instabilities of the plated lithium. mit.edumit.edursc.org Instead of the typical pulverized, dendritic lithium structures, the use of an EMS/DOL/DME electrolyte resulted in an exceptionally flat and smooth surface on the lithium metal anode after repeated plating and stripping cycles. mit.edumit.edu While known for high cathodic reactivity, the addition of EMS to the ether-based electrolyte addresses the dendrite issue, although it does not necessarily lead to high Coulombic efficiency on its own. mit.edumit.eduosti.gov
The solid electrolyte interphase (SEI) is a critical passivation layer that forms on the anode surface from the decomposition of electrolyte components during the initial battery cycles. researchgate.netnih.govdiva-portal.org The composition and stability of this layer are crucial for battery performance.
In ether-based electrolytes for lithium metal anodes, X-ray photoelectron spectroscopy (XPS) revealed that EMS preferentially decomposes over the ether solvents (DOL/DME) and the LiTFSI salt. mit.eduosti.gov This preferential decomposition leads to the formation of a thinner SEI on the lithium metal surface compared to electrolytes without EMS. mit.edu The resulting SEI is characterized by a reduced organic component layer and a more prominent presence of Li₂O, which appears to block the diffusion of the ether solvent molecules to the anode surface. mit.eduosti.gov
When used with graphite anodes, pure EMS is not capable of forming a stable SEI, leading to continuous decomposition of the electrolyte starting at a potential of 1.2 V vs. Li/Li⁺. mdpi.com This incompatibility necessitates the use of SEI-forming additives. mdpi.comresearchgate.net Research has shown that adding fluoroethylene carbonate (FEC) to an EMS-based electrolyte enables the formation of an effective and stable SEI on the graphite surface. mdpi.comresearchgate.net The addition of 4% FEC was found to be optimal for achieving stable, long-term cycling performance in graphite/Li cells. mdpi.com
A significant drawback of sulfone-based electrolytes is their high viscosity, which leads to low ionic conductivity compared to standard carbonate-based electrolytes. doaj.orgmdpi.comresearchgate.net The high viscosity also results in poor wettability of the separator and electrodes. researchgate.net For instance, the conductivity of a 1 M LiPF₆ solution in EMS is significantly lower than that of a conventional EC/DEC-based electrolyte. mdpi.com
To mitigate these issues, low-viscosity co-solvents are often added to EMS-based electrolytes. mdpi.comresearchgate.net The addition of ethylene (B1197577) acetate (B1210297) (EA) as a co-solvent has been shown to improve both the viscosity and the ionic conductivity of the electrolyte. mdpi.comresearchgate.net Molecular dynamics simulations have also been employed to study the structural and transport properties of electrolytes containing EMS, LiPF₆ salt, and EA, confirming the role of the co-solvent in enhancing electrolyte characteristics. rsc.org
The following table presents a comparison of the ionic conductivity of various electrolytes, illustrating the effect of EMS and the addition of a co-solvent.
| Electrolyte Composition | Temperature (°C) | Ionic Conductivity (mS·cm⁻¹) |
| 1 M LiPF₆ in EMS + 4% FEC | 20 | 1.73 |
| 1 M LiPF₆ in EMS + 4% FEC | 60 | 4.81 |
| 1 M LiPF₆ in EC/DEC (3:7) | 0 | 3.98 |
| 1 M LiPF₆ in EC/DEC (3:7) | 20 | 5.58 |
| 1 M LiPF₆ in EC/DEC (3:7) | 60 | 9.85 |
| 1 M LiPF₆ in EMS:EA (1:1) + 4% FEC | -20 | 5.65 |
| 1 M LiPF₆ in EMS:EA (1:1) + 4% FEC | 0 | 8.08 |
| 1 M LiPF₆ in EMS:EA (1:1) + 4% FEC | 20 | 9.58 |
| Data sourced from Hilbig et al., 2017. mdpi.com |
One of the major barriers to the commercialization of EMS-based electrolytes is their poor compatibility with highly graphitic anode materials. doaj.orgmdpi.comresearchgate.net Without modification, EMS electrolytes are unable to form a stable passivating SEI layer on the graphite surface, leading to continuous electrolyte decomposition and preventing stable cell cycling. mdpi.com This incompatibility is a common issue for many sulfone solvents. researchgate.net
To overcome this challenge, the use of SEI-forming electrolyte additives is considered essential. mdpi.comresearchgate.net Fluoroethylene carbonate (FEC) has been identified as a particularly effective additive. mdpi.com The addition of FEC to an EMS-based electrolyte facilitates the creation of a stable SEI on the graphite anode, enabling reversible lithium intercalation and deintercalation. mdpi.comresearchgate.net Studies have demonstrated that with an optimized amount of FEC (4%), graphite/Li cells using an EMS-based electrolyte can achieve stable cycling behavior over 100 cycles with high capacity retention. mdpi.com When combined with the co-solvent ethylene acetate, a full NMC/graphite cell with an EMS:EA (1:1) + 4% FEC electrolyte demonstrated a high Coulombic efficiency of 99.3%. mdpi.com
This compound and other sulfones are known for their remarkable oxidative stability, which is significantly higher than that of traditional organic carbonate solvents. ucsd.edudoaj.orgmdpi.com This property makes them highly attractive for use in high-voltage lithium-ion batteries, which require electrolytes that can remain stable at potentials exceeding 4.5 V vs. Li/Li⁺. ucsd.edumdpi.com
Theoretical and experimental studies have confirmed the wide electrochemical window of EMS. Computational analysis using the MP2 method predicts the oxidation potential of EMS to be around 5.5 V. researchgate.net This high stability is attributed to the electron-withdrawing sulfonyl group, which lowers the energy level of the Highest Occupied Molecular Orbital (HOMO). researchgate.netosti.gov Experimental evaluations have shown that EMS-based electrolytes can be stable up to 5.0 V, with some studies reporting stability as high as 5.8 V. ucsd.edumdpi.comresearchgate.net This wide electrochemical window is crucial for enabling the reversible operation of high-voltage cathode materials like LiNi₀.₅Mn₁.₅O₄ (LNMO). ucsd.edu
The table below summarizes the oxidative stability data for EMS from various sources.
| Electrolyte System | Method | Reported Oxidative Stability (V vs. Li/Li⁺) |
| 1 M LiPF₆ in EMS | Electrochemical Measurement | Stable up to 5.0 V |
| Pure EMS | Conservative Evaluation | Stable up to 5.8 V |
| EMS | Computational (MP2/PCM) | ~5.5 V |
| Data sourced from Hilbig et al. (2017), Ren et al. (2018), and Shao et al. (2014). ucsd.edumdpi.comresearchgate.net |
Oxidative Stability and Electrochemical Window
Lithium-Oxygen (Li-O₂) Batteries
This compound has been investigated as a potential electrolyte solvent for non-aqueous Li-O₂ batteries. researchgate.netacs.org In a study comparing three sulfones—ethyl vinyl sulfone (EVS), tetramethylene sulfone (TMS), and this compound (EMS)—both EMS and TMS were tested in Li-O₂ cells with a LiTFSI salt. researchgate.netacs.org The cells using EMS-based electrolytes demonstrated an initial capacity of approximately 2000 mAh·g⁻¹carbon. researchgate.netacs.org
The primary reaction during discharge was the formation of lithium peroxide (Li₂O₂), and its decomposition was the main reaction during charging. researchgate.net However, the capacity retention during cycling was low. researchgate.netacs.org Analysis revealed that while Li₂O₂ formation and decomposition were the dominant processes in the initial cycles, byproducts began to form with continued cycling. researchgate.net After five cycles, a significant amount of Li₂O₂ was still being formed, but its decomposition into lithium carbonate (Li₂CO₃) became more prominent, and this carbonate accumulated at the oxygen electrode. researchgate.net This accumulation is considered a likely cause for the observed capacity fading. researchgate.net Despite these challenges, EMS performed better than EVS, which was found to be the least stable in the presence of reduced oxygen species. researchgate.net
This compound has been explored as a solvent for electrolytes in rechargeable aluminum batteries, which are of interest due to the high abundance and theoretical high charge capacity of aluminum. escholarship.orgescholarship.org A significant challenge in developing practical aluminum-based batteries is the lack of non-corrosive electrolytes that allow for reversible aluminum electrodeposition. escholarship.orgrsc.org
Research has focused on halide-free electrolytes to avoid the corrosive nature of chloride-rich solutions. escholarship.orgescholarship.org One study investigated an electrolyte system based on aluminum trifluoromethanesulfonate (B1224126) (Al(OTF)₃) dissolved in this compound. escholarship.org While EMS presents challenges due to its solid state at room temperature and high viscosity, it has shown the ability to support cycling for over 100 cycles with heightened capacity. escholarship.org This work represents a step toward creating a reversible aluminum-ion battery in a halogen-free environment. escholarship.org Other research has also looked into sulfone-based electrolytes, noting that the coordination of Al³⁺ by sulfone molecules can form stable complexes, potentially enhancing the reversibility of the electrochemical process. researchgate.net
Organic Synthesis Intermediate and Solvent Properties
This compound is recognized as an important intermediate and solvent in organic synthesis. ontosight.aigoogle.com Its polar aprotic nature and stability make it suitable for a variety of chemical reactions and processes. smolecule.com
This compound is utilized as an important organic synthesis intermediate and is widely used in molecular recombination reactions. google.com While the term "molecular recombination" can be broad, in the context of organic synthesis it can refer to processes where molecules are rearranged or combined in novel ways. For instance, the cleavage of a C-O bond in a sugar molecule followed by an "intramolecular recombination" has been used as a key strategy to synthesize various biologically important compounds. researchgate.net Alkylating agents like ethyl methanesulfonate (B1217627) (a related but distinct compound) are known to induce genetic recombination in biological systems by damaging DNA, which then undergoes repair processes involving genetic exchange. wikipedia.orgnih.govuliege.be In a chemical context, the stable sulfonyl group in EMS can act as a scaffold or a leaving group in complex molecular rearrangements.
This compound serves as an important solvent in industrial applications, including the fractionation of racemates. google.com Fractionation is a separation process where a mixture is divided into smaller quantities (fractions) of different compositions. The polar nature of EMS allows it to selectively dissolve certain components of a mixture, enabling their separation. This property is particularly useful in the separation of complex mixtures, such as racemic compounds, which consist of equal amounts of left- and right-handed enantiomers.
This compound's properties as a polar aprotic solvent make it a suitable medium for various chemical reactions. smolecule.comontosight.ai It can be used as a solvent in the synthesis of pharmaceuticals and other fine chemicals. smolecule.comnbinno.com For example, a method for preparing this compound itself involves the oxidation of ethyl methyl sulfide (B99878) using hydrogen peroxide with glacial acetic acid as a catalyst. google.com In other contexts, sulfones are synthesized in acetic acid as a reaction medium. researchgate.netnih.gov The choice of solvent can significantly influence reaction pathways; for instance, the reaction of sodium p-toluenesulfinate with certain alcohols in dichloromethane (B109758) yields sulfinates, whereas using acetic acid as the solvent leads to the formation of sulfones. researchgate.net This highlights the critical role that the reaction medium, such as a sulfone or the acid used in its synthesis, can play in directing the outcome of a chemical transformation.
Copolymerization Studies
Ethylene and Methyl Vinyl Sulfone Copolymerization
The copolymerization of ethylene with polar vinyl monomers like methyl vinyl sulfone (MVS) represents a significant area of research for creating functionalized polyolefins. researchgate.net The incorporation of polar groups can enhance properties such as adhesion and dyeability. researchgate.net Palladium-catalyzed coordination-insertion polymerization is an attractive method for synthesizing such copolymers. mdpi.com
Studies have investigated the copolymerization of ethylene and methyl vinyl sulfone using specific palladium catalysts. mdpi.com Research by Li et al., for instance, explored the use of two distinct palladium complexes: one based on a phosphine-benzene sulfonate ligand (referred to as Catalyst A) and another on an α-diimine ligand (Catalyst B). mdpi.comresearchgate.net The results from these studies showed a significant difference in catalytic activity. The phosphine-benzene sulfonate palladium catalyst was successful in producing linear copolymers where the polar MVS units were incorporated into both the main polymer chain and at the chain ends. mdpi.com In contrast, the α-diimine palladium catalyst was found to be inactive for this specific copolymerization reaction. mdpi.com
Density Functional Theory (DFT) calculations have been employed to understand the differing catalytic performances. researchgate.netmdpi.com These computational studies provide insights into the reaction mechanisms at a molecular level, explaining why one catalyst is effective while the other is not. mdpi.com
Catalyst Performance and Reaction Mechanisms
The performance and reaction pathways in the copolymerization of ethylene and methyl vinyl sulfone are highly dependent on the catalyst system employed. mdpi.com Computational studies have elucidated the mechanisms for both active and inactive catalysts. mdpi.comresearchgate.net
With the phosphine-benzene sulfonate palladium catalyst (Catalyst A), the copolymerization proceeds through defined chain initiation and propagation steps. mdpi.com The mechanism involves the insertion of both ethylene and MVS monomers. Calculations indicate that the insertion of MVS is slightly more favorable than the insertion of ethylene for both the initiation and propagation of the polymer chain. researchgate.netmdpi.comresearchgate.net This catalyst favors a 2,1-insertion of the MVS monomer, a selectivity attributed to lower geometric deformation and a less twisted dihedral angle in the transition state. mdpi.com Consequently, this catalyst system effectively produces a copolymer with MVS units distributed within the main chain and at the chain ends. mdpi.com
Conversely, the α-diimine palladium catalyst (Catalyst B) demonstrates inactivity in the copolymerization process. mdpi.com The mechanism stalls after the initial insertion of an MVS monomer. The resulting product is highly stable due to a strong O-backbiting interaction, where the oxygen atom of the sulfone group coordinates back to the palladium center. researchgate.netmdpi.comresearchgate.net This stable intermediate effectively hinders the subsequent insertion of an ethylene molecule, thereby preventing the chain from propagating and halting the copolymerization reaction. mdpi.com These findings highlight the critical role of ligand architecture in preventing catalyst deactivation by the polar monomer.
Data Tables
Table 1: Comparative Performance of Palladium Catalysts in Ethylene/MVS Copolymerization
| Catalyst System | Ligand Type | Activity in Copolymerization | Resulting Polymer Structure |
| Catalyst A | Phosphine-benzene sulfonate | Active | Linear copolymer with MVS units in the main chain and at chain ends. mdpi.com |
| Catalyst B | α-diimine | Inactive | No copolymer formed; reaction stops after initial MVS insertion. mdpi.com |
Table 2: Key Mechanistic Findings from DFT Studies
| Catalyst System | Mechanistic Feature | Observation |
| Catalyst A | Monomer Insertion Preference | MVS insertion is slightly more favorable than ethylene insertion for both chain initiation and propagation. researchgate.netmdpi.comresearchgate.net |
| MVS Insertion Mode | Favorable 2,1-selective insertion due to less structural deformation. mdpi.com | |
| Catalyst B | Reason for Inactivity | A strong O-backbiting interaction after the first MVS insertion creates a very stable product. mdpi.comresearchgate.net |
| Effect of O-backbiting | The stable intermediate hampers the subsequent insertion of ethylene, preventing polymer chain growth. researchgate.netmdpi.com |
Environmental and Atmospheric Chemistry of Ethyl Methyl Sulfone
Atmospheric Oxidation Pathways
The atmospheric degradation of ethyl methyl sulfone (CH₃CH₂SO₂CH₃), like its simpler analogue dimethyl sulfone (DMSO₂), is primarily initiated by reaction with key atmospheric oxidants: the hydroxyl radical (•OH), chlorine atoms (•Cl), and the nitrate (B79036) radical (•NO₃). squarespace.com
Theoretical studies on dimethyl sulfone, a close structural analogue, indicate that the dominant reaction pathway is hydrogen atom abstraction from the methyl groups. squarespace.com This process leads to the formation of a C-atom centered radical (e.g., •CH₂S(O)₂CH₃ for dimethyl sulfone). squarespace.com This radical subsequently reacts with molecular oxygen (O₂) to generate a peroxy radical (RO₂•), which then engages in further atmospheric reactions. acs.org The energy barriers for this H-atom abstraction are lowest for the •OH radical, suggesting it is a significant driver of daytime degradation. squarespace.com
The sulfone group (–SO₂–) itself has a strong electron-withdrawing nature, which tends to decrease the rate of hydrogen abstraction compared to other organic molecules. acs.org This deactivating effect means that sulfones are generally more persistent in the atmosphere than their sulfide (B99878) or sulfoxide (B87167) precursors. nih.govcopernicus.org For instance, the atmospheric lifetime of dimethyl sulfone with respect to degradation by the •OH radical is estimated to be several weeks. copernicus.org Reactions with chlorine atoms and nitrate radicals provide additional degradation routes, with the latter being particularly important during nighttime. squarespace.com
Table 6.1: Gas-Phase Reaction Rate Constants for Dimethyl Sulfone (Analogue for this compound) with Atmospheric Oxidants This interactive table provides kinetic data from theoretical studies on dimethyl sulfone (DMSO₂), which serves as a proxy for this compound.
| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Source |
|---|---|---|---|
| •OH | 2.1 x 10⁻¹³ (Calculated) | 298 | squarespace.com |
| •Cl | 4.2 x 10⁻¹⁵ (Calculated) | 298 | squarespace.com |
Note: The reactivity of dimethyl sulfone with chlorine atoms in the aqueous phase is significantly lower than that of dimethyl sulfoxide. nih.gov
Formation from Alkyl Sulfides (e.g., Ethyl Methyl Sulfide)
This compound is not a primary atmospheric emission but is formed through the oxidation of its precursor, ethyl methyl sulfide (EMS, CH₃CH₂SCH₃). EMS is released from both natural sources, such as oceanic biological activity and seaweed fields, and industrial activities. Once in the atmosphere, EMS undergoes oxidation via several pathways that can lead to the formation of this compound.
The oxidation process typically occurs in two main steps:
Oxidation to Sulfoxide: The initial oxidation of ethyl methyl sulfide produces ethyl methyl sulfoxide (EMSO, CH₃CH₂SOCH₃). This can be initiated by both hydroxyl radicals (•OH) and chlorine atoms (•Cl).
Oxidation to Sulfone: The intermediate, ethyl methyl sulfoxide, can then undergo further oxidation to form the more stable this compound.
Studies involving the chlorine-atom-initiated oxidation of EMS have confirmed that this compound is a definitive product. This pathway is particularly relevant in the marine boundary layer, where chlorine atom concentrations can be significant. squarespace.com
While the •OH radical initiated oxidation of EMS also occurs, studies have shown that it predominantly proceeds via an H-atom abstraction channel, which leads to high yields of sulfur dioxide (SO₂) and aldehydes, such as formaldehyde (B43269) and acetaldehyde. cmjpublishers.com However, a minor reaction channel involving •OH addition to the sulfur atom is understood to produce ethyl methyl sulfoxide, and subsequently the sulfone, analogous to the known oxidation of dimethyl sulfide to dimethyl sulfoxide and dimethyl sulfone. nih.gov
Table 6.2: Major Product Yields from the Gas-Phase Oxidation of Ethyl Methyl Sulfide (EMS) This interactive table summarizes molar yields of key products from laboratory studies on the oxidation of EMS by •OH and •Cl radicals at 298 K.
| Oxidant | Product | Molar Yield (%) | Source |
|---|---|---|---|
| •OH | Sulfur Dioxide (SO₂) | 51 ± 2 | cmjpublishers.com |
| •OH | Acetaldehyde (CH₃CHO) | 57 ± 3 | cmjpublishers.com |
| •OH | Formaldehyde (HCHO) | 46 ± 4 | cmjpublishers.com |
| •Cl | Sulfur Dioxide (SO₂) | 55 ± 3 | |
| •Cl | Acetaldehyde (CH₃CHO) | 58 ± 3 | |
| •Cl | Formaldehyde (HCHO) | 53 ± 5 |
Degradation Mechanisms
The environmental fate of this compound is determined by several degradation mechanisms, including atmospheric chemical oxidation, potential photolysis, and microbial degradation.
Atmospheric Oxidation: As detailed in Section 6.1, the primary atmospheric degradation mechanism is chemical oxidation initiated by radicals like •OH, •Cl, and •NO₃. This process involves the abstraction of a hydrogen atom from the ethyl or methyl groups, leading to the eventual breakdown of the molecule. squarespace.com Due to the stability of the sulfone group, this process is relatively slow, resulting in a longer atmospheric lifetime for this compound compared to its precursors. nih.govcopernicus.org
Photolysis: Photolysis, or the breakdown of a molecule by absorbing light, is a potential degradation pathway for some atmospheric compounds. researchgate.net However, there is currently no specific data on the ultraviolet absorption cross-sections or photolysis quantum yields for this compound. Without absorbing light in the actinic region (wavelengths >290 nm), a compound will not undergo direct photolysis in the troposphere. Therefore, the importance of photolysis as a sink for this compound remains unquantified.
Microbial Degradation: Research on the biodegradation of the analogue compound dimethyl sulfone has shown that it can be utilized by certain soil bacteria. nih.gov Novel species of Hyphomicrobium and Arthrobacter have been isolated that can use dimethyl sulfone as their sole source of carbon and energy. nih.gov The proposed mechanism for this is a reductive pathway, where the bacteria first reduce dimethyl sulfone to dimethyl sulfoxide, and then to dimethyl sulfide. nih.gov The resulting dimethyl sulfide is then subject to oxidation by monooxygenase enzymes. nih.gov This provides a strong model for a plausible biodegradation pathway for this compound in soil and aquatic environments, where similar microbial communities may exist.
Future Research Directions and Challenges
Development of Novel Synthetic Pathways
The conventional synthesis of ethyl methyl sulfone typically involves the oxidation of ethyl methyl sulfide (B99878). google.com While effective, this method often utilizes strong oxidizing agents, which can present environmental and safety concerns. google.com Future research is geared towards developing more efficient, sustainable, and economically viable synthetic routes.
A promising area of exploration is the development of catalytic systems that can facilitate the oxidation process under milder conditions and with higher selectivity. jchemrev.com This includes the investigation of metal-free catalytic systems and the use of greener oxidants like hydrogen peroxide, which produces water as a benign byproduct. google.com For instance, a method utilizing hydrogen peroxide as the oxidant and glacial acetic acid as a catalyst has shown high yields of over 90%. google.com
Furthermore, researchers are exploring novel one-pot synthesis methods that could streamline the production process. thieme-connect.com The development of synthetic routes starting from readily available and renewable feedstocks is another critical direction, aligning with the principles of green chemistry. vapourtec.comroyalsocietypublishing.org Challenges remain in achieving high yields and purity while minimizing the use of hazardous reagents and simplifying purification processes. google.comthieme-connect.com
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the molecular structure and intermolecular interactions of this compound is crucial for optimizing its performance in various applications. While standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are routinely used, future research will likely involve the application of more advanced and specialized techniques. ontosight.aimdpi.com
For instance, in the context of its use in lithium-ion battery electrolytes, in operando spectroscopic techniques are becoming increasingly important. researcher.life Techniques like Attenuated Total Reflectance Surface-Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS) can provide real-time information about the formation and composition of the solid electrolyte interphase (SEI) on electrode surfaces during battery cycling. researcher.life X-ray Photoelectron Spectroscopy (XPS) is another powerful tool for analyzing the surface chemistry of electrodes after cycling, offering insights into the decomposition products of the electrolyte. mdpi.comdoaj.org
Challenges in this area include the development of experimental setups that can accurately mimic the complex environment within a functioning device and the interpretation of the often-complex spectral data obtained from these advanced techniques. researcher.life
Refined Computational Modeling for Complex Systems
Computational modeling, particularly quantum chemical calculations and molecular dynamics simulations, plays a vital role in understanding the properties and behavior of this compound at the molecular level. researchgate.netnih.govresearchgate.net These methods can predict various properties, including molecular geometry, vibrational frequencies, and thermodynamic parameters. researchgate.net
A significant challenge is the computational cost associated with simulating large and complex systems over long timescales. acs.org Developing more efficient algorithms and leveraging high-performance computing resources will be essential to overcome this hurdle. Furthermore, accurately modeling the electrochemical reactions and the formation of the SEI at the electrode-electrolyte interface remains a complex task that requires further development of theoretical models. nih.gov
Exploration of New Applications in Emerging Technologies
The primary application focus for this compound is currently in the development of high-voltage electrolytes for next-generation lithium-ion batteries. mdpi.comdoaj.orgresearchgate.net Its high oxidative stability and high flash point make it a promising candidate for improving the energy density and safety of these batteries. mdpi.com However, challenges such as high viscosity and incompatibility with graphite (B72142) anodes need to be addressed. mdpi.comresearchgate.net Research is ongoing to mitigate these issues through the use of co-solvents like ethylene (B1197577) acetate (B1210297) (EA) and additives like fluoroethylene carbonate (FEC). mdpi.com
Beyond lithium-ion batteries, the unique properties of this compound could be leveraged in other emerging technologies. Its potential as a solvent in electrolytes for magnesium batteries is also being investigated. smolecule.com Furthermore, its functional groups suggest it could serve as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. smolecule.comnbinno.com
The exploration of these new applications is still in its early stages, and significant research is needed to evaluate the feasibility and performance of this compound in these contexts. Identifying and overcoming the specific challenges associated with each new application will be a key focus for future research.
Sustainability and Green Chemistry in this compound Research
Integrating the principles of green chemistry into all aspects of this compound research is a critical future direction. vapourtec.comroyalsocietypublishing.org This encompasses the entire lifecycle of the compound, from its synthesis to its final application and potential degradation.
In terms of synthesis, the focus is on developing processes that minimize waste, use renewable feedstocks, and avoid hazardous reagents and solvents. vapourtec.comroyalsocietypublishing.org The "atom economy" of synthetic routes will be a key metric for evaluating their sustainability. vapourtec.com The use of catalytic processes is highly desirable as it can lead to more efficient and selective reactions. vapourtec.com
In its applications, particularly in batteries, the environmental impact of the entire system needs to be considered. This includes the recyclability of the electrolyte and the potential toxicity of its decomposition products. Designing this compound-based electrolytes that are inherently safer and have a lower environmental footprint is a major challenge. mdpi.com The development of biodegradable sulfone derivatives could also be a long-term research goal. vapourtec.com
The table below provides a summary of key research findings related to the challenges and future directions in this compound research.
| Research Area | Key Findings and Challenges | Relevant Compounds |
| Novel Synthetic Pathways | - Oxidation of ethyl methyl sulfide is a common route. google.com- Use of green oxidants like hydrogen peroxide is being explored. google.com- Challenges include achieving high yields and purity with sustainable methods. google.com | Ethyl methyl sulfide, Hydrogen peroxide, Glacial acetic acid |
| Advanced Spectroscopic Characterization | - In operando techniques like ATR-SEIRAS are crucial for studying the SEI. researcher.life- XPS provides insights into electrode surface chemistry. mdpi.comdoaj.org- Challenges lie in data interpretation and mimicking real-world conditions. researcher.life | Fluoroethylene carbonate, Ethylene acetate |
| Refined Computational Modeling | - Quantum chemical calculations predict molecular properties. researchgate.net- Molecular dynamics simulations model complex electrolyte systems. researchgate.net- High computational cost and modeling electrochemical reactions are major challenges. acs.org | Lithium salts |
| New Applications | - Primary application is in high-voltage lithium-ion battery electrolytes. mdpi.comdoaj.orgresearchgate.net- Potential use in magnesium batteries and as a pharmaceutical intermediate. smolecule.comnbinno.com- Overcoming challenges like high viscosity is necessary for battery applications. mdpi.comresearchgate.net | - |
| Sustainability and Green Chemistry | - Focus on minimizing waste and using renewable resources in synthesis. vapourtec.comroyalsocietypublishing.org- Designing safer and more environmentally friendly electrolyte systems. mdpi.com- Long-term goal of developing biodegradable sulfone derivatives. vapourtec.com | - |
Q & A
Q. How can this compound’s environmental persistence be evaluated in ecotoxicology studies?
- Methodological Answer : Use OECD 301B biodegradation tests (28-day aerobic conditions) to measure chemical oxygen demand (COD). Complement with quantum chemistry-based hydrolysis pathways (e.g., S–O bond cleavage energetics) to predict half-lives in aquatic systems .
Ethical and Safety Considerations
Q. What safety protocols are essential for handling this compound in laboratory settings?
Q. How can researchers ensure reproducibility in studies involving this compound?
- Methodological Answer : Adopt FAIR data principles:
- F indable: Deposit raw spectral data in repositories like Zenodo with DOI tagging.
- A ccessible: Publish synthesis protocols on platforms like protocols.io .
- I nteroperable: Use IUPAC nomenclature and standardized units (e.g., kPa for vapor pressure).
- R eusable: Share computational input files (e.g., Gaussian .gjf) openly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
